

# Preclinical Profile of BMS-986458: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-814580 |           |
| Cat. No.:            | B15608418  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for BMS-986458, a first-in-class, orally bioavailable B-cell lymphoma 6 (BCL6) ligand-directed degrader. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the mechanism of action, in vitro and in vivo activity, pharmacokinetics, and safety profile of this investigational agent.

#### **Core Mechanism of Action**

BMS-986458 is a heterobifunctional molecule designed to induce the degradation of the BCL6 protein. It simultaneously binds to the BCL6 protein and the cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BCL6.[1][2] BCL6 is a transcriptional repressor that is a key driver in several types of non-Hodgkin lymphoma (NHL), making it a prime therapeutic target.[3] By degrading BCL6, BMS-986458 aims to inhibit the growth of BCL6-dependent cancer cells.[4]

### In Vitro Activity

BMS-986458 has demonstrated potent and selective degradation of BCL6 in various NHL cell lines, leading to anti-proliferative effects. The data below summarizes its activity in key preclinical models.





Table 1: In Vitro Degradation and Anti-proliferative

| Cell Line  | Histological Subtype | BCL6<br>Degradation<br>(DC50, nM) | BCL6<br>Degradation<br>(EC50, nM) | Anti-<br>proliferative<br>Activity (IC50,<br>nM) |
|------------|----------------------|-----------------------------------|-----------------------------------|--------------------------------------------------|
| OCI-LY-1   | DLBCL, ABC-like      | 0.14                              | 0.2                               | 1.2                                              |
| SU-DHL-4   | DLBCL, GCB-<br>like  | -                                 | 2                                 | -                                                |
| WSU-DLCL-2 | DLBCL, GCB-          | 0.11                              | -                                 | -                                                |

Data sourced from BioWorld.[1] DLBCL: Diffuse Large B-cell Lymphoma; ABC: Activated B-cell like; GCB: Germinal Center B-cell like.

BMS-986458 shows high selectivity for BCL6 over other proteins, including known CRBN neosubstrates like Ikaros and Aiolos (EC50 >10  $\mu$ M for both).[1] Furthermore, treatment with BMS-986458 has been shown to induce apoptosis in the SU-DHL-4 cell line at concentrations ranging from 0.0001 to 0.1  $\mu$ M.[1]

### In Vivo Efficacy in Xenograft Models

The anti-tumor activity of BMS-986458 has been evaluated in cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of NHL.

### Table 2: In Vivo Efficacy of BMS-986458 in NHL Xenograft Models



| Model Type  | Cell Line/Tumor<br>Type      | Dosing Regimen                                          | Outcome                                                                                                 |
|-------------|------------------------------|---------------------------------------------------------|---------------------------------------------------------------------------------------------------------|
| CDX         | OCI-LY-1                     | 30, 60, and 120<br>mg/kg, once daily<br>(q.d.), oral    | Dose-dependent<br>tumor growth<br>suppression and<br>BCL6 degradation.[1]                               |
| CDX and PDX | Relapsed/Refractory<br>DLBCL | Once daily, oral                                        | Deep and sustained degradation of BCL6 leading to tumor regression and significant survival benefit.[4] |
| CDX         | -                            | BMS-986458 in<br>combination with an<br>anti-CD20 agent | Tumor regression and tumor-free animals (<70%) without body weight loss.[4]                             |

DLBCL: Diffuse Large B-cell Lymphoma; CDX: Cell line-Derived Xenograft; PDX: Patient-Derived Xenograft.

### **Pharmacokinetics**

The pharmacokinetic profile of BMS-986458 has been characterized in multiple preclinical species, demonstrating good oral bioavailability.

## Table 3: Pharmacokinetic Parameters of BMS-986458 in Preclinical Species



| Species | Dose<br>(mg/kg) | Route | Cmax<br>(µM) | tmax (h) | AUC24<br>(μM·h) | Oral<br>Bioavaila<br>bility (%) |
|---------|-----------------|-------|--------------|----------|-----------------|---------------------------------|
| Mouse   | 3               | Oral  | 24.9         | 0.5      | 75.6            | 53                              |
| Rat     | 3               | Oral  | 9.49         | 2.33     | 44.6            | ~100                            |
| Dog     | 3               | Oral  | 15.1         | 2        | 72.2            | 67                              |

Data sourced from BioWorld.[1]

Table 4: Intravenous Pharmacokinetic Parameters of

BMS-986458

| Species | Dose<br>(mg/kg) | Clearance<br>(mL/min/kg) | Vss (L/kg) | t1/2 (h) | AUC∞<br>(μM·h) |
|---------|-----------------|--------------------------|------------|----------|----------------|
| Mouse   | 1               | 6.67                     | 0.51       | 1.1      | 3.98           |
| Rat     | 1               | 9.74                     | 0.28       | 0.9      | 2.8            |
| Dog     | 1               | 0.85                     | 0.3        | 4.6      | 35.4           |

Data sourced from BioWorld.[1]

### **Safety Profile**

Preclinical safety evaluations have indicated that BMS-986458 is well-tolerated. In vitro studies showed no impact on the maturation of CD34+ hematopoietic stem cell neutrophils at concentrations up to 100 nM.[1] In vivo, 28-day GLP toxicity studies in dogs demonstrated that BMS-986458 was well-tolerated and induced BCL6 degradation.[1]

# Experimental Protocols In Vitro BCL6 Degradation and Anti-proliferative Assays

• Cell Lines and Culture: NHL cell lines (e.g., OCI-LY-1, SU-DHL-4, WSU-DLCL-2) are cultured in appropriate media and conditions.



- Compound Treatment: Cells are treated with a serial dilution of BMS-986458 for a specified period.
- BCL6 Degradation Quantification (HiBiT Assay):
  - A HiBiT tag is inserted into the endogenous BCL6 locus using CRISPR/Cas9.
  - Following treatment with BMS-986458, the cells are lysed.
  - A detection reagent containing LgBiT protein and a substrate is added.
  - The resulting luminescence, which is proportional to the amount of remaining HiBiTtagged BCL6, is measured using a luminometer.
  - DC50 and EC50 values are calculated from the dose-response curves.
- Anti-proliferative Activity (Cell Viability Assay):
  - Cell viability is assessed using a commercially available assay (e.g., CellTiter-Glo®).
  - IC50 values are determined from the dose-response curves.

#### In Vivo Xenograft Studies

- Animal Models: Immunocompromised mice (e.g., NOD-SCID or NSG) are used.
- Tumor Implantation: NHL cells (e.g., OCI-LY-1) are implanted subcutaneously into the flanks
  of the mice. For PDX models, patient-derived tumor tissue is implanted.
- Compound Administration: Once tumors reach a specified size, mice are randomized into vehicle and treatment groups. BMS-986458 is administered orally at various doses and schedules (e.g., once daily).
- Efficacy Evaluation:
  - Tumor volume is measured regularly using calipers.
  - Animal body weight is monitored as an indicator of toxicity.



- At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot to confirm BCL6 degradation).
- Survival is monitored in some studies.

## Signaling Pathways and Experimental Workflows Mechanism of Action of BMS-986458













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. BMS-986458, a CRBN-mediated LDD targeting BCL6 for B-cell NHL treatment | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. B-cell lymphoma 6 and the molecular pathogenesis of diffuse large B-cell lymphoma -PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preclinical Profile of BMS-986458: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608418#preclinical-data-for-bms-986458]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com